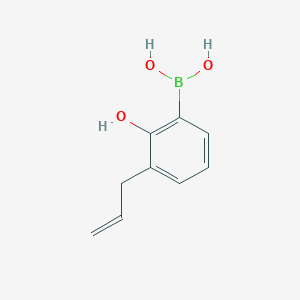

3-Allyl-2-hydroxyphenylboronic acid

Description

Properties

Molecular Formula |

C9H11BO3 |

|---|---|

Molecular Weight |

177.99 g/mol |

IUPAC Name |

(2-hydroxy-3-prop-2-enylphenyl)boronic acid |

InChI |

InChI=1S/C9H11BO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11-13H,1,4H2 |

InChI Key |

VSWDEMICJMFBDU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)CC=C)O)(O)O |

Origin of Product |

United States |

Scientific Research Applications

3-Allyl-2-hydroxyphenylboronic acid is primarily utilized in organic synthesis, especially in the following reactions:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides. The presence of the allyl group enhances its reactivity compared to other boronic acids, facilitating the synthesis of complex organic molecules .

- Borylation Reactions : The compound can act as a borylating agent in various transformations, including electrophilic aromatic substitutions and cross-coupling reactions. Its specific functional groups influence the regioselectivity and yield of the products formed .

Biological Applications

Research indicates that this compound possesses notable biological activities:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasomal activity, which is crucial for cancer cell proliferation. The specific structure of this compound may enhance its effectiveness against certain cancer types .

- Diabetes Management : The compound has been explored for its potential use in glucose sensing applications. Its ability to interact with saccharides through dynamic covalent bonds allows for the development of sensors that can monitor blood glucose levels non-invasively .

Case Studies

- Synthesis and Evaluation of Anticancer Agents :

- Glucose Sensor Development :

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Key Observations :

- Substituent Effects : The allyl group in 3-allyl-2-hydroxyphenylboronic acid introduces steric bulk and π-electron density, enhancing its reactivity in cross-coupling reactions compared to simpler analogs like 3-hydroxyphenylboronic acid.

- Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., in 3-chloro-5-fluoro-2-hydroxyphenylboronic acid) increase the boronic acid’s acidity (lower pKa), improving its solubility and binding affinity in aqueous environments.

- Functional Group Diversity : The trifluoromethyl (-CF₃) and formyl (-CHO) groups in 5-trifluoromethyl-2-formylphenylboronic acid expand its utility in medicinal chemistry, particularly in targeting microbial enzymes.

Reactivity and Stability

- Suzuki-Miyaura Coupling : Allyl-substituted boronic acids exhibit faster transmetalation rates due to the electron-donating allyl group, which stabilizes the boronate intermediate. This contrasts with fluorinated analogs, where electron-withdrawing groups slow reactivity but improve regioselectivity.

- Acidity (pKa) : The pKa of this compound is estimated to be ~8.5–9.0, slightly lower than unsubstituted phenylboronic acid (pKa ~8.7) due to the hydroxyl group’s electron-withdrawing effect. Fluorinated analogs (e.g., 3-chloro-5-fluoro derivative) have pKa values as low as 7.2, enhancing their utility in physiological conditions.

Preparation Methods

Hydroxyl Group Protection Strategies

To prevent undesired side reactions during boronylation or allylation, the hydroxyl group at position 2 is protected using benzyl, tert-butoxycarbonyl (BOC), or trimethylsilyl (TMS) groups. Benzyl protection is favored industrially due to its cost-effectiveness and ease of removal via hydrogenolysis. For example:

-

Benzyl protection : 2-Bromophenol reacts with benzyl bromide in the presence of potassium carbonate and dioxane at 40–45°C for 10 hours, achieving a 94% yield of 2-benzyloxybromobenzene.

-

BOC protection : Alternative routes employ di-tert-butyl dicarbonate (Boc₂O) under basic conditions, though this method is less common due to higher costs.

Boronylation via Grignard Reagent Formation

The protected bromophenol undergoes metal-halogen exchange to form a Grignard reagent, which reacts with trimethyl borate to install the boronic acid group:

-

Grignard formation : 2-Benzyloxy-4-bromophenol reacts with isopropylmagnesium chloride-lithium chloride (1.3 M in THF) at −10°C to 0°C, generating a magnesium intermediate.

-

Boronylation : The Grignard reagent is quenched with trimethyl borate in tetrahydrofuran (THF), followed by acidic hydrolysis to yield 2-benzyloxy-4-boronophenol. This step achieves an 87% yield with 99.4% HPLC purity.

Palladium-Catalyzed Allylation at Position 3

Introducing the allyl group at position 3 requires Suzuki-Miyaura coupling or Heck alkylation.

Suzuki-Miyaura Coupling with Allylboronic Acid

The boronylated intermediate undergoes cross-coupling with allylboronic acid in the presence of a palladium catalyst:

Heck Reaction with Allyl Alcohol

An alternative approach employs the Heck reaction to install the allyl group directly:

-

Substrate preparation : 2-Benzyloxy-4-bromoiodobenzene is synthesized via iodination of 2-benzyloxy-4-bromophenol.

-

Coupling : Allyl alcohol, palladium acetate (2 mol%), and triethylamine in dimethylformamide (DMF) at 100°C for 8 hours yield the allylated product (70% yield).

Deprotection and Final Isolation

The benzyl protecting group is removed via hydrogenolysis to unmask the hydroxyl group:

-

Hydrogenolysis : Ethyl acetate solutions of the allylated intermediate are treated with 10% palladium on carbon under 0.3 MPa H₂ at 30–35°C for 5–8 hours. This step achieves quantitative deprotection and a final yield of 84–87%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Grignard + Suzuki | Benzyl protection, Grignard, Suzuki | 82 | 99.7 | High |

| Heck Alkylation | Iodination, Heck reaction | 70 | 98.5 | Moderate |

| One-Pot Boronylation | Simultaneous Grignard/boronylation | 87 | 99.4 | High |

The Grignard-Suzuki route offers superior scalability and purity, making it ideal for kilogram-scale production.

Challenges and Optimization Strategies

Regioselectivity in Allylation

Competing para-allylation is minimized using bulky ligands like XPhos, which enhance ortho-directing effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Allyl-2-hydroxyphenylboronic acid, and how can selectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl halides. For allyl-substituted derivatives, regioselectivity during boronation is critical. Computational tools (e.g., DFT) can predict reactive sites, while optimizing reaction conditions (e.g., temperature, catalyst loading) minimizes side reactions like boroxine formation . Purification via recrystallization or chromatography with non-polar solvents avoids silica gel binding issues common to boronic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies boron environments (δ ~30 ppm for boronic acids), while and NMR resolve allyl and hydroxyl substituents.

- IR : B-O stretching (~1340 cm) and O-H bending (~3200 cm) confirm boronic acid and phenolic groups.

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, critical for understanding reactivity .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure:

- Skin contact : Wash with soap/water.

- Eye contact : Rinse with water for 15 minutes.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogous boronic acids highlight respiratory and dermal irritation risks .

Advanced Research Questions

Q. How can DFT/B3LYP calculations predict the electronic properties of this compound, and how do they compare to experimental data?

- Methodological Answer : DFT/B3LYP simulations at the 6-311++G(d,p) basis set model molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. For example, the hydroxyl group’s electron-withdrawing effect lowers the boron atom’s electron density, enhancing its Lewis acidity. Experimental validation via UV-Vis (charge-transfer transitions) and IR (B-O stretching) ensures computational accuracy . Discrepancies may arise from solvent effects or crystal packing, requiring hybrid QM/MM approaches for refinement .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst selection : Pd(PPh) or SPhos ligands improve turnover in Suzuki couplings.

- Solvent systems : Dioxane/water mixtures stabilize boronic acids while enhancing solubility.

- pH control : Buffered conditions (pH ~7–9) prevent protodeboronation while maintaining boronate ester formation . Kinetic studies (e.g., in situ NMR) track intermediates to refine reaction timelines .

Q. How do steric and electronic effects of the allyl and hydroxyl groups influence the compound’s supramolecular interactions?

- Methodological Answer : The hydroxyl group participates in hydrogen bonding with diols (e.g., saccharides), forming stable boronate esters. The allyl group introduces steric hindrance, which can be quantified via Hirshfeld surface analysis. Competitive binding assays (e.g., fluorescence displacement with alizarin red S) measure affinity constants () for target analytes .

Q. How to resolve contradictions between theoretical predictions and experimental results in boronic acid applications?

- Methodological Answer : Discrepancies often arise from solvent interactions or dynamic covalent bonding. For example, DFT may underestimate solvation effects on boron acidity. Validate with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.